![molecular formula C16H12N2O3 B5182752 N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

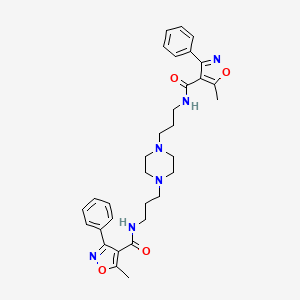

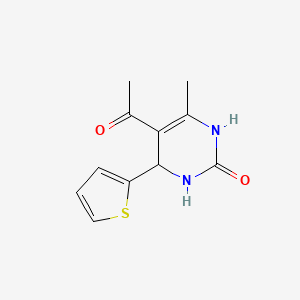

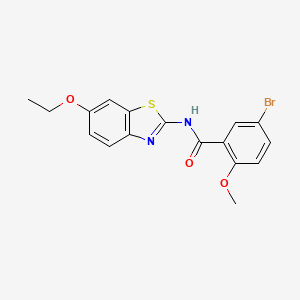

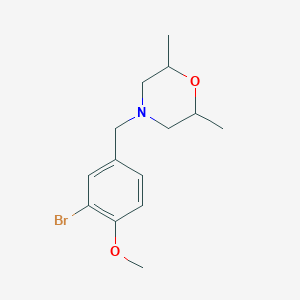

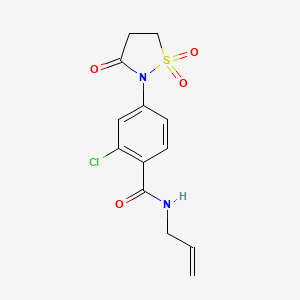

Synthesis Analysis The synthesis of benzofuran derivatives often involves cyclocondensation reactions, as demonstrated by Idrees et al. (2019), where various carbohydrazones were reacted with thioglycolic acid to produce novel benzofuran-2-yl derivatives. Similarly, Mohebat et al. (2015) reported the synthesis of substituted benzamides, including aminocarbonylphenyl derivatives, under solvent-free conditions or in refluxing acetonitrile, indicating the versatility of synthesis methods for these compounds (Idrees, S. Kola, N. Siddiqui, 2019) (R. Mohebat, M. Raja, Gholamreza Mohammadian, 2015).

Molecular Structure Analysis The molecular structure of benzofuran derivatives can be complex, involving intramolecular and intermolecular interactions. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was elucidated by Viterbo et al. (1980) using single-crystal X-ray analysis, highlighting the importance of crystallographic techniques in understanding the conformation and arrangement of such molecules (D. Viterbo, R. Calvino, A. Serafino, 1980).

Chemical Reactions and Properties Benzofuran derivatives exhibit a range of chemical reactions and properties, including their role as intermediates in synthesis and their biological activities. Choi et al. (2015) synthesized benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with potent cytotoxic activities against cancer cell lines, demonstrating the chemical reactivity and potential therapeutic applications of these compounds (Minho Choi et al., 2015).

Physical Properties Analysis The physical properties of benzofuran and carboxamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. Studies like that of Titi and Goldberg (2009), which examined the hydrogen bonding and pi-pi interactions in benzofuran dicarboxylic acid derivatives, provide insight into the factors influencing the physical properties of these compounds (H. Titi, I. Goldberg, 2009).

Chemical Properties Analysis The chemical properties of N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide and related compounds, such as reactivity towards different chemical agents and stability under various conditions, are foundational to their utility in medicinal chemistry and other applications. The work of Saeed et al. (2010), which characterized the synthesis, spectroscopic properties, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, exemplifies the detailed analysis required to understand these chemical properties (S. Saeed, N. Rashid, M. Bhatti, P. Jones, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, like indole derivatives, are known to interact with their targets through various mechanisms, leading to a range of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins and the cellular processes they are involved in.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

Similar compounds, such as indole derivatives, are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-15(19)11-5-3-6-12(8-11)18-16(20)14-9-10-4-1-2-7-13(10)21-14/h1-9H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDFWHAYHZONTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)

![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)

![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)

![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)